1-(4-Propoxyphenyl)ethanol
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Overview
Description
1-(4-Propoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C11H16O2 It is characterized by the presence of a propoxy group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Propoxyphenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-propoxybenzaldehyde with a suitable reducing agent to yield the desired alcohol. Another method includes the Grignard reaction, where 4-propoxyphenylmagnesium bromide reacts with acetaldehyde, followed by hydrolysis to produce 1-(4-propoxyphenyl)ethan-1-ol.
Industrial Production Methods: Industrial production of 1-(4-propoxyphenyl)ethan-1-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation of 4-propoxyacetophenone or other related intermediates under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Propoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-propoxyacetophenone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of 1-(4-propoxyphenyl)ethan-1-ol can yield 4-propoxyphenylethane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in 1-(4-propoxyphenyl)ethan-1-ol can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products:
Oxidation: 4-Propoxyacetophenone.
Reduction: 4-Propoxyphenylethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Propoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-propoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(4-Propoxyphenyl)ethanone: This compound is structurally similar but contains a ketone group instead of a hydroxyl group.
4-Propoxybenzyl alcohol: Similar structure with a benzyl alcohol moiety.
4-Propoxyphenylethane: A reduced form of 1-(4-propoxyphenyl)ethan-1-ol.
Uniqueness: 1-(4-Propoxyphenyl)ethan-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H16O2 |
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Molecular Weight |
180.24 g/mol |
IUPAC Name |
1-(4-propoxyphenyl)ethanol |
InChI |
InChI=1S/C11H16O2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h4-7,9,12H,3,8H2,1-2H3 |
InChI Key |
CVNLELLEFCZYPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(C)O |
Origin of Product |
United States |
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